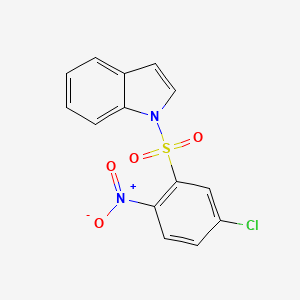

1-((5-Chloro-2-nitrophenyl)sulfonyl)-1H-indole

Description

Contextualization within Sulfonylindole Chemistry and Heterocyclic Systems

Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, are fundamental to the field of medicinal chemistry. nih.gov The indole (B1671886) nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent example of a privileged heterocyclic scaffold. This means it is a recurring structural motif in a multitude of biologically active compounds and approved pharmaceuticals.

The introduction of a sulfonyl group at the N1 position of the indole ring system gives rise to the sulfonylindole class of compounds. This modification significantly influences the electronic and steric properties of the indole core, thereby modulating its chemical behavior and potential interactions with biological targets. The sulfonyl group can act as a hydrogen bond acceptor and its presence can enhance the metabolic stability of the molecule.

Academic Significance of 1-((5-Chloro-2-nitrophenyl)sulfonyl)-1H-indole as a Molecular Scaffold

The academic significance of this compound lies in its potential as a versatile molecular scaffold for the development of novel compounds with tailored properties. The N-arylsulfonylindole framework is a key pharmacophore in a variety of biologically active molecules, most notably as antagonists for the serotonin (B10506) 5-HT6 receptor. nih.govnih.gov These receptors are a subject of intense research due to their potential role in cognitive function, making their antagonists promising candidates for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. nih.gov

Historical Development and Current Research Trajectories Pertaining to this compound

While specific historical milestones for this compound are not extensively documented in dedicated publications, its development can be contextualized within the broader history of sulfonylindole synthesis. The general and most common method for the preparation of N-sulfonylindoles involves the reaction of an indole with a corresponding sulfonyl chloride in the presence of a base. This straightforward synthetic approach has made a wide array of sulfonylindole derivatives accessible for research purposes.

Current research trajectories for compounds analogous to this compound are heavily focused on their potential applications in medicinal chemistry. Researchers are actively designing and synthesizing novel N-arylsulfonylindoles with diverse substitution patterns to explore their interactions with various biological targets. The primary focus remains on the development of selective 5-HT6 receptor antagonists, but the versatility of the sulfonylindole scaffold also allows for its investigation in other therapeutic areas. nih.govnih.gov Furthermore, advanced analytical techniques, such as X-ray crystallography, are being employed to study the precise three-dimensional structure of these molecules, providing valuable insights into their conformation and potential binding modes with target proteins. nih.gov

Physicochemical Properties of this compound

The physicochemical properties of this compound are presented in the table below. These properties are computationally predicted and provide a basic characterization of the molecule.

| Property | Value |

| Molecular Formula | C14H9ClN2O4S |

| Molecular Weight | 336.75 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 335.9972 |

| Monoisotopic Mass | 335.9972 |

| Topological Polar Surface Area | 94.3 Ų |

| Heavy Atom Count | 22 |

| Formal Charge | 0 |

| Complexity | 509 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This data is sourced from the PubChem database for compound CID 464791.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4S/c15-11-5-6-13(17(18)19)14(9-11)22(20,21)16-8-7-10-3-1-2-4-12(10)16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIIMUJKSRTLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169699 | |

| Record name | 1H-Indole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173908-26-4 | |

| Record name | 1H-Indole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations Involving 1 5 Chloro 2 Nitrophenyl Sulfonyl 1h Indole

Elucidation of Synthesis Pathways and Mechanistic Considerations

The formation of the N-S bond between the indole (B1671886) nitrogen and the sulfonyl group is the key transformation in the synthesis of 1-((5-Chloro-2-nitrophenyl)sulfonyl)-1H-indole. Understanding the reaction mechanism, the influence of catalysts, and potential side reactions is paramount for developing a robust synthetic protocol.

The most established and direct pathway for the synthesis of this compound involves the N-sulfonylation of 1H-indole with 5-chloro-2-nitrobenzenesulfonyl chloride. This transformation proceeds via a base-mediated nucleophilic substitution mechanism.

The reaction is initiated by the deprotonation of the indole nitrogen. The N-H proton of indole is weakly acidic (pKa ≈ 17), requiring a strong base for complete removal. A non-nucleophilic hydride base, such as sodium hydride (NaH), is commonly employed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. nih.gov The deprotonation generates a highly nucleophilic indolide anion.

In the subsequent step, the indolide anion attacks the electrophilic sulfur atom of 5-chloro-2-nitrobenzenesulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms, the nitro group, and the chlorine atom on the phenyl ring renders the sulfur atom highly susceptible to nucleophilic attack. This step follows a concerted SN2-type mechanism at the sulfur center, leading to the formation of a new nitrogen-sulfur bond and the concurrent displacement of the chloride ion as a leaving group. The final product, this compound, is then isolated after an aqueous workup and purification.

Deprotonation: 1H-Indole + NaH → Indolide-Na+ + H2

Nucleophilic Attack: Indolide- + 5-Chloro-2-nitrobenzenesulfonyl chloride → this compound + Cl-

The precursor, 5-chloro-2-nitrobenzenesulfonyl chloride, can itself be synthesized through methods such as the chlorosulfonation of 1-chloro-4-nitrobenzene (B41953) or via greener routes starting from 5-nitro-2-chlorobenzenesulfonic acid and bis(trichloromethyl)carbonate. semanticscholar.orggoogle.com

The direct N-sulfonylation of indole as described above is typically a stoichiometric reaction mediated by a base, rather than a catalytic process. The high reactivity of the pre-formed indolide anion with the sulfonyl chloride generally does not necessitate catalytic activation.

However, the broader field of indole sulfonylation has seen the development of various catalytic systems, although these are predominantly focused on the functionalization of the carbon framework (C-H sulfonylation) rather than the N-H bond. For instance:

Iodine-Catalyzed C-2 Sulfonylation: Molecular iodine has been shown to effectively catalyze the regioselective sulfonylation at the C-2 position of the indole ring using sodium sulfinates as the sulfur source. acs.orgacs.org This process is believed to proceed through a radical mechanism.

Copper-Mediated C-4 Sulfonylation: Copper salts can mediate the C-4 sulfonylation of indoles through a transient directing group strategy, highlighting the role of transition metals in achieving regioselectivity at otherwise less reactive positions. acs.org

Gold and Indium-Catalyzed Cyclizations: Lewis acidic transition metals like gold and indium have been used to catalyze the intramolecular cyclization of ortho-alkynyl-N-sulfonylanilines, which leads to the formation of 3- or 6-sulfonylindoles through complex sulfonyl migration pathways. nih.govelsevierpure.comnih.gov

While these catalytic methods are not directly applicable to the N-sulfonylation synthesis of the title compound, they underscore the rich and varied reactivity of the indole scaffold and the potential for developing novel catalytic routes for N-S bond formation in the future.

Control over selectivity is crucial in the synthesis of this compound to minimize the formation of undesired by-products and simplify purification. The primary challenge is controlling the regioselectivity of the sulfonylation.

Regioselectivity (N-1 vs. C-3): Indole is an ambident nucleophile, capable of reacting at either the N-1 or C-3 position.

N-1 Sulfonylation (Desired): This pathway is strongly favored under basic conditions. The use of a strong base like NaH ensures the quantitative formation of the indolide anion, which is a hard nucleophile and preferentially attacks the sulfonyl chloride at the nitrogen atom. nih.gov

C-3 Sulfonylation (By-product): Under neutral or acidic conditions, the indole ring itself acts as a soft nucleophile, with the electron-rich C-3 position being the most reactive site for electrophilic attack. This would lead to the formation of the isomeric by-product, 3-((5-chloro-2-nitrophenyl)sulfonyl)-1H-indole.

Therefore, the choice of base and the exclusion of acidic species are the primary means of controlling this regioselectivity.

Other By-products:

Hydrolysis: The reactant, 5-chloro-2-nitrobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze to the corresponding 5-chloro-2-nitrobenzenesulfonic acid. Conducting the reaction under strictly anhydrous conditions is essential to prevent this side reaction and maximize yield.

Bis-sulfonylation: While less common, reaction at both N-1 and C-3 is a theoretical possibility, particularly if reaction conditions are not carefully controlled.

The table below summarizes the key parameters for achieving high selectivity.

| Parameter | Condition for High N-1 Selectivity | Rationale | Potential By-product if Not Controlled |

|---|---|---|---|

| Base | Strong, non-nucleophilic base (e.g., NaH, KH) | Ensures complete deprotonation of N-H to form the indolide anion, maximizing N-nucleophilicity. | C-3 Sulfonylated Indole |

| Solvent | Anhydrous, aprotic (e.g., THF, DMF) | Prevents hydrolysis of the sulfonyl chloride and does not interfere with the base. | 5-Chloro-2-nitrobenzenesulfonic acid |

| Temperature | Low to moderate (e.g., 0 °C to RT) | Controls reaction rate and minimizes potential side reactions or degradation. | Decomposition products |

Advanced Optimization Strategies for Scalable Synthesis of this compound

For practical applications, the synthesis must be scalable, efficient, and environmentally sustainable. Advanced optimization strategies focus on process intensification, adherence to green chemistry principles, and the development of highly selective methodologies.

Traditional batch syntheses of sulfonamides often rely on volatile organic solvents and stoichiometric reagents, presenting challenges for large-scale production and environmental impact. tandfonline.com Modern approaches seek to mitigate these issues.

Green Solvents: Replacing conventional solvents like THF with more environmentally benign alternatives is a key goal. Some sulfonamide syntheses have been successfully demonstrated in aqueous media, which dramatically improves the environmental profile of the process. rsc.org

Mechanochemistry: A solvent-free mechanochemical approach, utilizing ball-milling, has been developed for the one-pot synthesis of sulfonamides. rsc.org This method involves the solid-state oxidation-chlorination of a disulfide followed by amination, eliminating the need for bulk solvents and often simplifying purification.

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability and safety, especially when dealing with reactive intermediates like sulfonyl chlorides. A flow process would allow for precise control over reaction temperature, mixing, and residence time, leading to higher consistency and yield while minimizing operator exposure to hazardous materials.

Electrosynthesis: Electrochemical methods are emerging as a powerful green tool, replacing chemical oxidants and reagents with electricity. chemistryworld.com While primarily developed for C-H sulfonylation of indoles, the principles of electrochemical synthesis could be adapted to N-S bond formation, offering a sustainable alternative. acs.orgnih.gov

The following table contrasts a classical synthesis with a potential green, intensified approach.

| Feature | Classical Batch Synthesis (Based on Analogs) nih.gov | Potential Green/Intensified Synthesis |

|---|---|---|

| Solvent | Anhydrous THF/DMF | Water, or solvent-free (Mechanochemistry) rsc.orgrsc.org |

| Base | Stoichiometric Sodium Hydride (NaH) | Solid inorganic base (e.g., in mechanochemistry) or dynamic pH control in water rsc.orgrsc.org |

| Process | Batch reaction vessel | Continuous flow reactor or planetary ball mill |

| Workup | Solvent extraction, chromatography | Filtration, precipitation |

| Sustainability | High solvent use, waste generation | Reduced solvent waste, improved energy efficiency, higher atom economy. tandfonline.com |

As discussed, achieving high regioselectivity for N-1 sulfonylation is the most critical aspect of the synthesis. The definitive methodology for this transformation is the base-mediated deprotonation of the indole nitrogen . This approach effectively "switches off" the natural C-3 reactivity of the indole ring by creating a more powerful nucleophile at the nitrogen atom.

The sophisticated control of regioselectivity in indole sulfonylation is best illustrated by comparing the distinct conditions required to target different positions on the indole core. While N-1 functionalization relies on basic conditions, methodologies to achieve C-2 or C-3 substitution rely on entirely different mechanistic pathways, often involving radical intermediates or electrophilic attack on the neutral indole ring. This highlights the tunability of indole's reactivity.

The table below provides a comparative overview of methodologies for achieving regioselective sulfonylation on the indole scaffold.

| Target Position | Methodology | Key Reagents & Conditions | Mechanism Type | Reference |

|---|---|---|---|---|

| N-1 (Title Compound) | Base-mediated N-deprotonation followed by nucleophilic substitution | 1H-Indole, NaH, 5-Chloro-2-nitrobenzenesulfonyl chloride, Anhydrous THF | Anionic Nucleophilic Substitution | nih.gov (Analogous) |

| C-2 | Iodine-mediated C-H functionalization | Indole, Sodium sulfinate, I2, MeOH or AcOH | Radical Addition / Electrophilic Substitution | acs.org |

| C-3 | Electrophilic aromatic substitution | Indole, Sulfonyl chloride, (Lewis) Acidic or neutral conditions | Electrophilic Substitution | General Principle |

| C-4 | Copper-mediated directed C-H functionalization | Indole-3-carbaldehyde, Sodium sulfinate, Cu(OAc)2, Transient Directing Group | Transition-Metal-Mediated C-H Activation | acs.org |

By selecting the appropriate synthetic strategy, chemists can precisely control the point of attachment of the sulfonyl group, enabling the synthesis of a diverse array of specifically functionalized indole derivatives, including the title compound, this compound.

Derivatization and Functionalization of this compound Analogues

The unique structural arrangement of this compound, featuring an electron-rich indole nucleus activated by a strongly electron-withdrawing N-sulfonyl protecting group, renders it a versatile scaffold for complex chemical transformations. The strategic placement of chloro and nitro functionalities on the phenylsulfonyl moiety further expands the potential for derivatization. This section explores sophisticated synthetic methodologies for the functionalization of this compound and its analogues, focusing on modifications of the indole core, transformations of the sulfonyl and nitrophenyl groups, and the stereoselective synthesis of chiral derivatives.

Strategies for Modifying the Indole Moiety

The N-arenesulfonyl group, such as the (5-chloro-2-nitrophenyl)sulfonyl moiety, significantly influences the reactivity of the indole ring. It serves as a potent electron-withdrawing group, which enhances the acidity of the N-H proton (in the parent indole) and modifies the nucleophilicity of the C3 position. However, its most significant role in derivatization is its ability to act as an excellent leaving group under basic conditions, facilitating the in situ generation of a vinylogous imine intermediate. rsc.org This reactive species is a linchpin for a variety of C3-functionalization strategies.

C3-Functionalization via Vinylogous Iminium Intermediates:

A primary strategy for modifying the indole moiety of N-arenesulfonyl indoles involves base-promoted elimination of arenesulfinic acid. This process generates a highly electrophilic alkylideneindolenine (vinylogous imine) intermediate, which readily reacts with a wide range of nucleophiles to afford C3-substituted indole derivatives. rsc.org

The general mechanism proceeds as follows:

A base abstracts a proton from the C3-substituent (e.g., a methyl group on a precursor like 1-arenesulfonyl-3-methylindole).

The resulting anion facilitates the elimination of the arenesulfonyl group as arenesulfinate.

The generated alkylideneindolenine intermediate is trapped by a nucleophile.

This methodology has been successfully applied to introduce diverse functional groups at the C3 position.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Active Methylene Compounds | Malonates, β-ketoesters / Base (e.g., DBU) | 3-Substituted Indole Derivatives | rsc.org |

| Electron-rich Phenols | Sesamol, 2-Naphthol / Organocatalyst | C3-Arylated Indoles (via Friedel-Crafts) | rsc.org |

| Thiols | Aliphatic or Aromatic Thiols / Base | 3-Thioether Indole Derivatives | |

| Amines | Secondary Amines / Base | 3-Aminoalkyl Indole Derivatives |

This table is generated based on established reactivity patterns of N-arenesulfonyl indoles.

Direct C2-Functionalization:

While C3 is the most common site for electrophilic substitution in indoles, the presence of the N-sulfonyl group can direct functionalization to the C2 position. Direct C2-sulfonylation of N-protected indoles can be achieved using various sulfonylating agents, often mediated by a catalyst. nih.govlookchem.com For instance, iodine-mediated reactions with sulfonyl hydrazides or sodium sulfinates have proven effective for installing a sulfonyl group at the C2 position. nih.govlookchem.com This allows for the synthesis of analogues with substituents at a less traditionally reactive position.

Another approach involves metal-catalyzed C-H bond activation. Transition metal catalysts, such as palladium or rhodium, can selectively activate the C2-H bond of N-sulfonylindoles for coupling with various partners, including aryl halides or alkenes.

Transformations Involving the Sulfonyl and Nitrophenyl Moieties

The (5-chloro-2-nitrophenyl)sulfonyl group is not merely a passive protecting group; its constituent parts are amenable to a range of chemical transformations, providing secondary avenues for diversification.

Reduction of the Nitro Group:

The nitro group on the phenylsulfonyl ring is a versatile functional handle that can be readily reduced to an amine. This transformation dramatically alters the electronic properties of the sulfonyl group and provides a new site for functionalization.

Standard reduction conditions can be employed:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Chemical Reduction: Using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid.

The resulting aniline (B41778) derivative, 1-((2-amino-5-chlorophenyl)sulfonyl)-1H-indole, can undergo further reactions typical of aromatic amines, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -I) or coupling reactions to form azo compounds.

Nucleophilic Aromatic Substitution (SNAr):

The 2-nitro and 5-chloro substituents strongly activate the aromatic ring of the sulfonyl moiety towards nucleophilic aromatic substitution. The chlorine atom, being ortho and para to the strongly electron-withdrawing nitro and sulfonyl groups, is particularly susceptible to displacement by nucleophiles.

| Nucleophile | Typical Conditions | Potential Product |

| Alkoxides (e.g., NaOMe) | Methanol, Heat | 1-((5-Methoxy-2-nitrophenyl)sulfonyl)-1H-indole |

| Amines (e.g., Piperidine) | Heat, optional base | 1-((5-(Piperidin-1-yl)-2-nitrophenyl)sulfonyl)-1H-indole |

| Thiols (e.g., PhSNa) | DMF or DMSO, Heat | 1-((5-(Phenylthio)-2-nitrophenyl)sulfonyl)-1H-indole |

This table illustrates potential SNAr reactions based on the electronic properties of the substrate.

Transformations of the Sulfonyl Group:

The sulfonyl group itself can be involved in chemical transformations. While often used as a stable protecting group, it can be cleaved under specific reductive conditions. More importantly, it can act as a leaving group in nucleophilic substitution reactions at the benzylic position if an appropriate side chain is present, as seen in related tosylate chemistry. mdpi.com

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure indole derivatives is of significant interest due to their prevalence in biologically active molecules. The strategies involving the in situ generation of alkylideneindolenine intermediates from N-arenesulfonyl indoles are particularly well-suited for asymmetric catalysis.

Organocatalytic Enantioselective Reactions:

Chiral organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, have been effectively used to control the stereochemistry of the addition of nucleophiles to the prochiral alkylideneindolenine intermediate. rsc.org

For example, the Friedel-Crafts reaction between an N-arenesulfonyl indole precursor and an electron-rich phenol (B47542) can be rendered highly enantioselective by using a chiral thiourea catalyst. The catalyst activates the imine intermediate through hydrogen bonding, directing the nucleophilic attack of the phenol to one face of the molecule. rsc.org This approach has been reported to yield products with excellent enantiomeric excess (>99% ee). rsc.org

| Reaction Type | Catalyst System | Nucleophile | Stereoselectivity | Reference |

| Friedel-Crafts Alkylation | Chiral Thiourea / Base | 2-Naphthol, Sesamol | High (up to >99% ee) | rsc.org |

| Michael Addition | Chiral Squaramide / Base | Nitroalkanes | High enantioselectivity | |

| Mannich Reaction | Chiral Brønsted Acid | Imines | Diastereo- and enantioselective |

This table presents examples of stereoselective reactions applicable to N-arenesulfonyl indole analogues.

These stereoselective methods allow for the construction of complex, chiral indole-containing molecules from precursors like this compound, highlighting the synthetic utility of this compound class in advanced organic chemistry.

In Depth Molecular Structure, Electronic Properties, and Conformational Analysis of 1 5 Chloro 2 Nitrophenyl Sulfonyl 1h Indole

Advanced Spectroscopic Characterization Techniques for Structural Insight

A detailed spectroscopic characterization of this compound has not been published. This includes the following specific techniques:

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

No high-resolution 1H NMR, 13C NMR, or other multi-nuclear NMR data for 1-((5-Chloro-2-nitrophenyl)sulfonyl)-1H-indole are available in the surveyed literature. Such data would be essential for confirming the chemical structure and providing insights into the compound's conformational dynamics in solution.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Published Fourier-Transform Infrared (FTIR) or Raman spectra for this compound could not be located. These techniques would be crucial for identifying characteristic vibrational modes of the functional groups present and for studying potential intermolecular interactions, such as hydrogen bonding, in the solid state.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

There is no information on the synthesis or analysis of chiral derivatives of this compound. Consequently, no Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) studies have been reported.

X-ray Crystallography and Solid-State Investigations

A crystallographic study of this compound has not been published. Therefore, no experimental data exists for its solid-state structure.

Crystal Packing Motifs and Supramolecular Assembly

Without X-ray crystallography data, the crystal packing motifs and any supramolecular assemblies formed by this compound in the solid state remain unknown.

Polymorphism and Pseudopolymorphism Studies

There are no published studies on the potential polymorphic or pseudopolymorphic forms of this compound.

Co-crystallization and Salt Formation for Crystal Engineering

Crystal engineering is a powerful methodology for modifying the physicochemical properties of solid-state materials, such as solubility, stability, and bioavailability, without altering the covalent structure of the active molecule. For this compound, co-crystallization and salt formation represent key strategies in this endeavor.

The molecular structure of this compound contains several functional groups that can participate in non-covalent interactions, which are the basis of crystal engineering. The oxygen atoms of the sulfonyl group (SO₂) and the nitro group (NO₂) are potent hydrogen bond acceptors. The aromatic C-H groups on both the indole (B1671886) and the nitrophenyl rings can act as weak hydrogen bond donors. These features allow the molecule to form supramolecular synthons with a variety of guest molecules, known as co-formers.

Co-crystallization: This technique involves combining the target molecule with a neutral co-former in a stoichiometric ratio to form a new, stable crystalline phase. The selection of a co-former is critical and is typically based on its ability to form robust intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule. For this compound, suitable co-formers could include carboxylic acids, amides, or other molecules with strong hydrogen bond donor groups that can interact with the sulfonyl and nitro oxygen atoms.

Salt Formation: Although the indole nitrogen is part of a sulfonamide linkage and is therefore non-basic, the molecule does not possess readily ionizable centers for classical acid-base salt formation. Therefore, co-crystallization remains the more viable strategy for modifying its solid-state properties through crystal engineering. The chlorine atom on the nitrophenyl ring could also potentially participate in halogen bonding, further expanding the range of possible supramolecular interactions.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for gaining a deeper understanding of the molecular properties of this compound, complementing and guiding experimental research.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Electronic Structure: DFT calculations can map the distribution of electron density and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The electron-withdrawing nature of the sulfonyl, nitro, and chloro groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), hardness (η), and softness (S). These descriptors help in understanding the molecule's propensity to donate or accept electrons in a chemical reaction. Furthermore, a Molecular Electrostatic Potential (MESP) map can be generated to visualize the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic interactions. The negative potential sites are expected to be localized around the oxygen atoms of the sulfonyl and nitro groups. researchgate.net

Interactive Data Table: Calculated Global Reactivity Descriptors (Illustrative)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.5 |

| LUMO Energy | ELUMO | - | -3.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.25 |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 |

| Softness | S | 1 / η | 0.44 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Conformational Flexibility: MD simulations can explore the conformational landscape of this compound. The key degrees of freedom are the torsional angles around the N-S and S-C bonds, which dictate the relative orientation of the indole and 5-chloro-2-nitrophenyl rings. In similar N-phenylsulfonylindole structures, the dihedral angle between the two ring systems is often significant, typically around 75-85 degrees, indicating a non-planar conformation. nih.govnih.gov MD simulations can reveal the preferred conformations and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility. nih.govmdpi.com

Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, DMSO), MD can provide detailed information about solvation. These simulations can predict how solvent molecules arrange around the solute and calculate the solvation free energy, which is crucial for understanding solubility. The interactions between the polar sulfonyl and nitro groups with polar solvents would be a primary focus of such studies. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density topology to characterize chemical bonding. nih.gov For this compound, QTAIM can be applied to:

Characterize Covalent Bonds: Analyze the nature of the key covalent bonds, such as the N-S bond between the indole and sulfonyl group and the S-C bond between the sulfonyl group and the phenyl ring. The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points can quantify the degree of covalent and ionic character.

Identify Non-Covalent Interactions: QTAIM is particularly useful for identifying and characterizing weaker intramolecular non-covalent interactions. This could include potential hydrogen bonds between the sulfonyl oxygen atoms and adjacent C-H groups on the aromatic rings, which can influence the molecule's preferred conformation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed molecular structure and properties.

Using methods like DFT, it is possible to calculate various spectroscopic parameters for this compound. scielo.brresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimentally obtained spectra. A strong correlation between the calculated and experimental shifts provides confidence in the accuracy of the computed molecular geometry.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These predicted frequencies, after appropriate scaling to account for systematic errors in the calculations, can be used to assign the vibrational modes observed in experimental spectra. For instance, characteristic vibrational modes for the S=O and N-O stretches of the sulfonyl and nitro groups, respectively, can be predicted and identified.

While experimental data for this compound is not publicly available for a direct comparison, the table below illustrates how such a validation would be presented.

Interactive Data Table: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (Illustrative)

| Proton Position (Indole Ring) | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| H-2 | 6.75 | 6.71 | 0.04 |

| H-3 | 7.60 | 7.55 | 0.05 |

| H-4 | 8.10 | 8.02 | 0.08 |

| H-5 | 7.35 | 7.30 | 0.05 |

| H-6 | 7.25 | 7.21 | 0.04 |

| H-7 | 7.70 | 7.63 | 0.07 |

Mechanistic Reaction Studies and Reactivity Profiling of 1 5 Chloro 2 Nitrophenyl Sulfonyl 1h Indole

Investigation of Nucleophilic and Electrophilic Activation Sites

The electron-withdrawing nature of the 5-chloro-2-nitrophenylsulfonyl group significantly influences the electron density distribution across the indole (B1671886) ring. This group deactivates the indole nucleus towards electrophilic attack and activates it towards nucleophilic attack.

Nucleophilic Activation Sites: The indole nitrogen, once deprotonated, can act as a nucleophile. nih.gov However, the primary sites for nucleophilic attack on the 1-((5-chloro-2-nitrophenyl)sulfonyl)-1H-indole system are the carbon atoms of the 5-chloro-2-nitrophenyl ring, which are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro and sulfonyl groups. wikipedia.org The positions ortho and para to the nitro group are particularly activated. Additionally, the sulfur atom of the sulfonyl group can be a target for nucleophiles, potentially leading to the cleavage of the N-S bond. researchgate.net

Electrophilic Activation Sites: While the indole ring itself is generally deactivated, residual nucleophilicity may remain at the C3 position, a common site for electrophilic attack in indole derivatives. However, reactions at this position would be significantly slower compared to unsubstituted indole. The oxygen atoms of the nitro and sulfonyl groups possess lone pairs and can be considered potential sites for electrophilic attack or coordination to Lewis acids, which could, in turn, modulate the reactivity of the entire molecule.

Kinetic and Thermodynamic Parameters of Key Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not extensively reported. However, the parameters for key reaction types can be inferred from studies on analogous systems.

Nucleophilic Aromatic Substitution (SNAr): The kinetics of SNAr reactions on activated aromatic rings, such as the 5-chloro-2-nitrophenyl group, are well-documented. researchgate.net The reaction typically follows a second-order rate law, being first order in both the aromatic substrate and the nucleophile. The rate of substitution is highly dependent on the nature of the nucleophile, the solvent, and the leaving group. The presence of the ortho-nitro group provides significant stabilization to the Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction. wikipedia.org

Thermodynamics of SNAr: These reactions are generally thermodynamically favorable, especially with good nucleophiles and when the leaving group is a stable anion (e.g., chloride). The formation of a more stable product drives the reaction equilibrium forward. Computational studies on related systems have shown that concerted SNAr pathways can also be operative, with a single transition state leading to the products. nih.gov

A representative data table for the effect of substituents on the rate of SNAr reactions is shown below, illustrating the general trends expected for such transformations.

| Nucleophile | Solvent | Relative Rate Constant (k_rel) |

| Piperidine | Methanol | 1 |

| Pyrrolidine | Methanol | 10 |

| Methoxide | Methanol | 100 |

This is an illustrative table based on general reactivity trends in SNAr reactions and does not represent experimental data for this compound.

Photochemical Reactivity and Excited State Properties

The photochemical behavior of this compound is expected to be dominated by the nitroaromatic moiety. Nitroaromatic compounds are known to undergo a variety of photochemical reactions. researchgate.net

Upon photoirradiation, the nitro group can be excited to a biradical-like triplet state. tandfonline.com This excited state is capable of abstracting hydrogen atoms from suitable donors, leading to reduction products. tandfonline.com Furthermore, intramolecular photoreactions are possible, such as the rearrangement of the nitro group to a nitrite, which can then lead to further transformations. researchgate.net

The indole nucleus also possesses its own photochemistry, with excited states that can undergo relaxation through various pathways, including intersystem crossing and fluorescence. nih.govacs.org The presence of the bulky and electron-withdrawing sulfonyl group at the N1 position will likely influence the excited-state dynamics of the indole ring. nih.gov Computational studies on sulfonamide antibiotics have shown that photodegradation can occur through pathways involving the triplet excited state and can be influenced by environmental factors. globethesis.com

A serendipitous discovery has shown that photoirradiation of nitrobenzene (B124822) derivatives with alkyl thiols can lead to the formation of sulfonamides, suggesting a potential photoreaction pathway involving the nitro group and a sulfur source. tandfonline.comtandfonline.com

Reductive and Oxidative Transformation Pathways

Reductive Transformation Pathways: The most susceptible functional group to reduction in this compound is the nitro group. The reduction of aromatic nitro compounds can proceed through a series of intermediates to yield various products depending on the reducing agent and reaction conditions. wikipedia.org

Common reduction pathways include:

Reduction to anilines: This is a common transformation, often achieved using reducing agents like iron powder in acidic media, sodium sulfide, or catalytic hydrogenation. rsc.org The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. rsc.org

Reduction to hydroxylamines: Selective reduction to the hydroxylamine can be achieved using milder reducing agents such as zinc dust with ammonium (B1175870) chloride. wikipedia.org

Reduction to azo and azoxy compounds: Under certain conditions, bimolecular reduction products like azo and azoxy compounds can be formed. wikipedia.org

The sulfonyl group is generally stable to reduction, but under harsh conditions, reductive cleavage of the N-S bond can occur. chemrxiv.orgchemrxiv.org

Oxidative Transformation Pathways: The indole ring is susceptible to oxidation. The oxidation of N-sulfonyl indoles can lead to the formation of 3-alkylidene-2-oxindoles. thieme-connect.comresearchgate.net This transformation involves the oxidation of the indole ring, followed by the elimination of the sulfinic acid. The use of reagents like N-chlorosuccinimide (NCS) has been reported for such conversions. thieme-connect.com The benzylic position of N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines using reagents like potassium persulfate. beilstein-journals.org Additionally, sulfonamides can be oxidized to N-sulfonylimines under mild conditions using N-hydroxyphthalimide. mdpi.comnih.gov

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms and transition states of complex organic molecules. While specific computational studies on this compound are scarce, studies on related systems can illuminate its reactivity.

Reaction Mechanisms:

SNAr Mechanism: Density functional theory (DFT) calculations on the SNAr reactions of thiophene (B33073) derivatives have detailed a stepwise mechanism involving the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the leaving group. nih.gov Similar mechanisms are expected for the 5-chloro-2-nitrophenyl ring of the target molecule.

N-S Bond Cleavage: Computational studies have been employed to understand the reductive cleavage of the N-S bond in sulfonamides. chemrxiv.org These studies can help in designing selective deprotection strategies. Electrochemical cleavage of the N-S bond in sulfonimides has also been investigated and supported by DFT calculations. nih.gov

Indole Reactions: The transition states for reactions involving the indole nucleus, such as cycloadditions, have been modeled computationally to understand the stereochemical outcomes. researchgate.net Atmospheric oxidation mechanisms of indole initiated by radicals have also been studied using quantum chemical calculations. copernicus.org

Transition States: Computational methods are instrumental in locating and characterizing transition state structures, which are crucial for understanding reaction kinetics and selectivity. For instance, in the Claisen-type rearrangement of indole derivatives, transition state calculations have been used to guide reaction design. acs.org For the SNAr reaction, the transition state for the formation of the Meisenheimer complex is a key energetic barrier that can be modeled.

Applications of 1 5 Chloro 2 Nitrophenyl Sulfonyl 1h Indole in Fundamental Chemical Research

Utilization as a Molecular Probe for Mechanistic Biological Research

There is no documented use of 1-((5-Chloro-2-nitrophenyl)sulfonyl)-1H-indole as a molecular probe in biological research.

Investigations into Protein-Ligand Binding Mechanisms at a Molecular Level

No studies were found that investigate the protein-ligand binding mechanisms of this compound.

Studies on Enzyme Inhibition Kinetics and Allosteric Modulation

Information regarding the enzyme inhibition kinetics or allosteric modulation properties of this compound is not available in the scientific literature.

Role as a Precursor or Intermediate in Complex Organic Synthesis

There is no evidence to suggest that this compound is a commonly used precursor or intermediate in complex organic synthesis.

Building Block for the Synthesis of Natural Products and Bioactive Scaffolds

No synthetic routes to natural products or bioactive scaffolds employing this compound as a building block have been reported.

Synthetic Utility in Multi-component Reactions and Tandem Processes

The utility of this compound in multi-component or tandem reactions has not been described in the literature.

Development in Supramolecular Chemistry and Materials Science

There are no publications detailing the application or development of this compound in the fields of supramolecular chemistry or materials science.

Design of Self-Assembled Systems and Molecular Recognition Elements

There is no available research in the public domain that details the use of this compound in the design or study of self-assembled systems. Consequently, no data exists on its ability to form ordered supramolecular structures through non-covalent interactions, nor are there any reports on its application as a host or guest molecule in molecular recognition studies.

Incorporation into Functional Polymers and Organic Frameworks

Similarly, the scientific literature lacks any mention of this compound being utilized as a monomer or functional component in the synthesis of polymers or the construction of metal-organic or covalent organic frameworks. As such, there are no research findings to report on the properties or performance of materials derived from this specific compound.

Advanced Analytical Methodologies for Characterization and Quantitation of 1 5 Chloro 2 Nitrophenyl Sulfonyl 1h Indole

Development of High-Sensitivity Chromatographic Techniques (e.g., UPLC-MS/MS) for Trace Analysis

The detection and quantification of trace levels of 1-((5-Chloro-2-nitrophenyl)sulfonyl)-1H-indole, particularly as a potential impurity in active pharmaceutical ingredients (APIs), demand highly sensitive and specific analytical methods. nih.gov Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a premier technique for this purpose, offering significant advantages in speed, resolution, and sensitivity over conventional HPLC methods. researchgate.net

A UPLC-MS/MS method for the trace analysis of this compound would be developed by optimizing several key parameters. The separation is typically achieved on a sub-2-micron particle column (e.g., a C18 column) which provides high chromatographic efficiency. A gradient elution using a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be employed to ensure sharp peak shapes and adequate retention.

For MS/MS detection, the compound would be ionized, typically using a positive electrospray ionization (ESI) source. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity. researchgate.net This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and identifying one or more specific product ions generated through collision-induced dissociation (CID). This high selectivity minimizes interference from matrix components, making it ideal for analyzing complex samples. Method validation would demonstrate linearity, accuracy, precision, and establish a low limit of quantification (LOQ), often at the parts-per-million (ppm) or even parts-per-billion (ppb) level. researchgate.netmdpi.com

Interactive Table 1: Hypothetical UPLC-MS/MS Method Validation Parameters for Trace Analysis

Below are typical validation results for a UPLC-MS/MS method developed for the trace-level quantification of this compound.

| Parameter | Result | Description |

| Linearity Range | 0.05 - 2.0 ppm | The concentration range over which the detector response is directly proportional to the analyte concentration. |

| Correlation Coefficient (r²) | >0.999 | A measure of how well the calibration curve fits the experimental data. |

| Limit of Detection (LOD) | 0.015 ppm | The lowest concentration of the analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | 0.05 ppm | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 95.5% - 104.2% | The closeness of the measured value to the true value, assessed by analyzing spiked samples. |

| Precision (%RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

Advanced Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Metabolite Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile, and non-volatile molecules like this compound. nih.govmetwarebio.com It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it an invaluable tool for both monitoring chemical reactions and identifying metabolites. metwarebio.comresearchgate.net

Reaction Monitoring: During the synthesis of this compound, which typically involves the reaction of 1H-indole with 5-chloro-2-nitrobenzenesulfonyl chloride, ESI-MS can be used for real-time or near-real-time monitoring. chromatographyonline.com By directly infusing small aliquots of the reaction mixture into the mass spectrometer, chemists can track the consumption of reactants and the formation of the desired product. This provides crucial kinetic data and helps in determining the optimal reaction time, preventing the formation of by-products and ensuring process efficiency.

Metabolite Identification: In drug development, understanding the metabolic fate of a compound is critical. ESI-MS/MS is a powerful technique for identifying metabolites in complex biological matrices like plasma or liver microsome incubations. sciex.com After administration, this compound could undergo various phase I and phase II metabolic transformations. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of potential metabolites. Tandem MS (MS/MS) is then used to fragment the metabolite ions, providing structural clues based on the fragmentation patterns, which can be compared to the parent compound to pinpoint the site of metabolic modification. ekb.eg Common metabolic pathways could include reduction of the nitro group to an amine, hydroxylation on the indole (B1671886) or phenyl rings, or cleavage of the molecule.

Interactive Table 2: Predicted Mass Data for this compound and Potential Metabolites

This table presents the calculated exact masses for the parent compound and its plausible metabolites, which would be targeted in an ESI-MS analysis.

| Compound | Transformation | Molecular Formula | Exact Mass [M+H]⁺ (m/z) |

| Parent Compound | - | C₁₄H₉ClN₂O₄S | 353.0000 |

| Metabolite 1 | Nitro Reduction | C₁₄H₁₁ClN₂O₂S | 323.0257 |

| Metabolite 2 | Hydroxylation | C₁₄H₉ClN₂O₅S | 368.9949 |

| Metabolite 3 | Glucuronidation (Phase II) | C₂₀H₁₇ClN₂O₁₀S | 529.0323 |

Solid-State NMR and Dynamic Nuclear Polarization (DNP) Enhanced Spectroscopy

The physical properties of a compound in its solid state, such as crystallinity and polymorphism, are critical attributes. Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the atomic-level structure of solid materials. However, a major limitation of SSNMR is its inherently low sensitivity, particularly for nuclei like ¹³C and ¹⁵N, which have low natural abundance. escholarship.org

Dynamic Nuclear Polarization (DNP) is a revolutionary technique that overcomes this sensitivity issue by transferring the high polarization of electron spins to the surrounding nuclear spins, resulting in a dramatic signal enhancement, often by several orders of magnitude. nih.govresearchgate.net For DNP-enhanced SSNMR analysis, the sample of this compound would be prepared by impregnating it with a solution containing a stable biradical polarizing agent. nih.govscispace.com The analysis is performed at cryogenic temperatures (around 100 K) under microwave irradiation. nih.gov

This enhancement allows for the rapid acquisition of high-quality SSNMR spectra, enabling detailed structural characterization. nih.gov It can be used to distinguish between different polymorphic forms, identify the presence of amorphous content, and study intermolecular interactions within the crystal lattice or between the compound and excipients in a pharmaceutical formulation. nih.govscispace.com

Interactive Table 3: Comparison of Conventional vs. DNP-Enhanced Solid-State NMR

This table illustrates the potential benefits of DNP for the analysis of this compound.

| Parameter | Conventional ¹³C SSNMR | DNP-Enhanced ¹³C SSNMR | Advantage of DNP |

| Relative Sensitivity | 1x | 40x - 90x | Massive signal boost allows for detection of insensitive nuclei. nih.gov |

| Typical Acquisition Time | 12 - 24 hours | 5 - 20 minutes | Drastic reduction in experiment time, enabling high-throughput analysis. |

| Detectable Species | Highly abundant nuclei or isotopically labeled samples. | Natural abundance ¹³C, ¹⁵N, and other low-gamma nuclei. | Eliminates the need for expensive and time-consuming isotopic labeling. |

| Application | Basic structural confirmation of bulk material. | Detailed analysis of polymorphism, drug-excipient interactions, and characterization of low-dose formulations. nih.gov | Provides deeper structural insights into complex solid systems. |

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which involve the coupling of a separation method with one or more spectroscopic detection techniques, provide a multidimensional approach to chemical analysis, offering a more complete picture of a sample than any single technique could alone. nih.govajpaonline.com For a comprehensive characterization of this compound, a combination of hyphenated methods is indispensable. ajrconline.org

The combination of Liquid Chromatography with Mass Spectrometry and Nuclear Magnetic Resonance (LC-MS-NMR) represents one of the most powerful hyphenated approaches. chemrxiv.org In this setup, the sample is first separated by an LC system. The eluent is then split, with a portion directed to the MS for accurate mass determination and another portion collected in loops for subsequent NMR analysis. This allows for the unambiguous identification of impurities or metabolites by correlating chromatographic retention time with both mass-to-charge ratio and detailed structural information from NMR.

Other valuable hyphenated techniques include LC-DAD-MS, where a Diode Array Detector provides UV-Vis spectra (useful for quantitation and preliminary identification of chromophores) in-line before MS detection. Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of volatile impurities or degradation products, although the parent compound itself is likely not volatile enough for GC analysis without derivatization. nih.gov These integrated approaches are essential for impurity profiling, stability studies, and quality control. ajpaonline.com

Interactive Table 4: Information Provided by Different Hyphenated Techniques

This table summarizes the analytical output from various hyphenated techniques applied to the analysis of this compound.

| Hyphenated Technique | Separation Principle | Detection Principle(s) | Information Obtained |

| UPLC-DAD-MS/MS | Liquid Chromatography | UV-Vis Absorbance, Mass Spectrometry | Retention time, UV spectrum, molecular weight, and structural fragments of the parent compound and its impurities. researchgate.net |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous molecular structure of separated components without the need for isolation. |

| LC-MS-NMR | Liquid Chromatography | Mass Spectrometry, Nuclear Magnetic Resonance | Provides the most comprehensive data: separation, mass, and definitive structure for each component in a complex mixture. chemrxiv.org |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification of volatile or semi-volatile impurities, reactants, or solvents from the synthesis process. nih.gov |

Cheminformatics and Computational Data Driven Approaches in 1 5 Chloro 2 Nitrophenyl Sulfonyl 1h Indole Research

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical features of molecules with their macroscopic properties. jocpr.com For 1-((5-chloro-2-nitrophenyl)sulfonyl)-1H-indole and its derivatives, QSPR can be instrumental in predicting a wide array of properties without the need for extensive experimental synthesis and testing. researchgate.netnih.gov

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. jocpr.com These descriptors can be categorized into several classes, including topological, geometrical, electronic, and quantum-chemical descriptors. researchgate.netresearchgate.net For instance, in the context of indole (B1671886) sulfonamides, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic parameters derived from quantum chemical calculations can be correlated with properties like solubility, melting point, or chromatographic retention times. researchgate.netmdpi.com

A typical QSPR workflow for this compound would involve:

Data Collection: Assembling a dataset of structurally related indole sulfonamides with experimentally determined values for a property of interest.

Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound in the dataset.

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that links the descriptors to the property. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The resulting QSPR models can then be used to predict the properties of novel, unsynthesized analogs of this compound, guiding the selection of candidates with optimal characteristics for further investigation. A study on N-arylsulfonyl-indole-2-carboxamide derivatives, for example, successfully established QSAR models to predict their inhibitory activity against fructose-1,6-bisphosphatase, demonstrating the utility of this approach for related compound classes.

To illustrate, a hypothetical QSPR model for predicting the aqueous solubility of this compound and its analogs might look like the following:

| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Predicted Solubility (logS) |

|---|---|---|---|---|

| This compound | 350.78 | 4.2 | 80.5 | -4.5 |

| Analog A (4-fluoro substitution) | 368.77 | 4.4 | 80.5 | -4.8 |

| Analog B (3-methyl substitution on indole) | 364.81 | 4.6 | 80.5 | -5.1 |

| Analog C (amino instead of nitro group) | 320.78 | 3.5 | 96.7 | -3.2 |

Machine Learning and Artificial Intelligence for Reaction Outcome Prediction and Synthesis Planning

Reaction Outcome Prediction: ML models can be trained on vast datasets of chemical reactions to predict the products, yields, and optimal conditions for a given set of reactants and reagents. mdpi.com For the synthesis of this compound, which typically involves the sulfonylation of an indole nucleus, an ML model could predict the success of the reaction with different catalysts, solvents, and temperature conditions. nih.govmdpi.com This predictive capability allows chemists to prioritize experiments that are most likely to succeed, saving time and resources.

| Target Molecule | Key Disconnection | Precursors |

|---|---|---|

| This compound | Indole N-S bond | 1H-Indole and 5-Chloro-2-nitrobenzenesulfonyl chloride |

The AI would then further break down these precursors until it reaches readily available starting materials. By integrating expert knowledge with data-driven approaches, these tools can generate both conventional and novel synthetic routes that a human chemist might not have considered. synthiaonline.com

Virtual Screening and Ligand-Based Design Principles for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or property profile. nih.gov For this compound, virtual screening can be employed to discover novel analogs with potentially enhanced or different biological activities.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of a biological target is unknown, LBVS approaches can be used. nih.govnih.govjubilantbiosys.com These methods rely on the knowledge of a set of molecules known to be active. A common LBVS technique is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a compound's activity is defined. nih.govresearchgate.netscispace.com This pharmacophore model is then used as a query to screen large compound databases for molecules that match these features. Studies on sulfonamide derivatives have successfully used pharmacophore models to identify new inhibitors for various biological targets. nih.govresearchgate.net

A hypothetical virtual screening workflow for identifying novel analogs of this compound could be structured as follows:

| Step | Description | Outcome |

|---|---|---|

| 1. Library Preparation | A large database of commercially available or synthetically accessible compounds is curated. | A library of >1 million compounds. |

| 2. Pharmacophore Modeling | A 3D pharmacophore model is built based on the key structural features of this compound. | A 3D query with defined features (e.g., aromatic rings, sulfonyl group, halogen). |

| 3. Virtual Screening | The compound library is computationally screened against the pharmacophore model. | A smaller subset of compounds (~10,000) that fit the model. |

| 4. ADMET Filtering | The hits are filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | A refined list of ~500 promising candidates. |

| 5. Docking (if target is known) | The remaining candidates are docked into the binding site of a known biological target. | Top-ranked compounds for experimental testing. |

Analog Design Principles: Ligand-based design also involves the rational modification of a known active molecule to improve its properties. drugdesign.org This can include bioisosteric replacements, where a functional group is replaced by another with similar physicochemical properties, or the design of rigid analogs to lock the molecule into a more active conformation. drugdesign.org

Data Mining and Network Analysis of Chemical Space

The concept of "chemical space" refers to the vast multidimensional space populated by all possible molecules. Data mining and network analysis are powerful tools for exploring this space to understand the relationships between different compounds and to identify areas rich in molecules with desired properties.

Data Mining: By mining large chemical databases such as PubChem, ChEMBL, and Reaxys, it is possible to identify trends and patterns related to the this compound scaffold. For example, data mining could reveal:

The frequency of the indole sulfonamide motif in reported bioactive compounds.

The types of biological targets that this scaffold is known to interact with.

Common synthetic routes used to prepare similar compounds.

Network Analysis: Chemical space can be represented as a network where nodes are molecules and edges connect molecules with a defined similarity (e.g., structural similarity, shared substructures). This allows for the visualization and analysis of the chemical landscape around this compound. Such an analysis could help in:

Identifying clusters of structurally related compounds, which may share similar biological activities.

Finding "scaffold hops" – structurally novel compounds that are predicted to have similar properties to the query molecule.

Understanding the diversity and novelty of a set of designed analogs compared to the known chemical space.

These analyses provide a global perspective on the chemical context of this compound, guiding research efforts towards more promising and unexplored areas of its chemical space.

Future Directions and Emerging Research Avenues for 1 5 Chloro 2 Nitrophenyl Sulfonyl 1h Indole

Exploration of Novel Catalytic and Asymmetric Transformations

The N-sulfonyl group in 1-((5-chloro-2-nitrophenyl)sulfonyl)-1H-indole acts as a robust electron-withdrawing group, which can significantly influence the reactivity of the indole (B1671886) ring. This feature opens up possibilities for novel catalytic transformations that are otherwise challenging with unsubstituted indoles.

Future research could focus on transition-metal-catalyzed C-H functionalization reactions at various positions of the indole nucleus. The directing-group ability of the N-sulfonyl group could be exploited to achieve regioselective alkylation, arylation, or alkenylation, providing access to a diverse range of substituted indole derivatives. Furthermore, the electron-deficient nature of the N-sulfonylated indole may facilitate unique cycloaddition reactions.

In the realm of asymmetric synthesis, the development of catalytic enantioselective transformations is a significant goal. Chiral catalysts, including those based on transition metals or organocatalysts, could be employed to introduce stereocenters into the indole framework. For instance, asymmetric Friedel-Crafts reactions or Michael additions to the indole ring could yield chiral products with potential biological activity. The synthesis of optically active 3-indolyl-methanamine derivatives through the asymmetric addition of indoles to N-sulfonyl aldimines has been demonstrated for other N-sulfonylindoles and represents a viable strategy. researchgate.net

Table 1: Potential Catalytic and Asymmetric Transformations

| Transformation Type | Potential Reagents/Catalysts | Expected Outcome |

|---|---|---|

| Regioselective C-H Arylation | Palladium or Rhodium catalysts, Aryl halides | Site-specific introduction of aryl groups |

| Asymmetric Friedel-Crafts Alkylation | Chiral Lewis acids, Electrophilic alkenes | Enantiomerically enriched 3-substituted indoles |

| [3+2] Cycloaddition | Dipolarophiles, Lewis acid catalysts | Novel fused heterocyclic systems |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of heterocyclic compounds like this compound are well-suited for modern high-throughput technologies such as flow chemistry and automated synthesis. These platforms offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for rapid library synthesis.

The integration of the synthesis of this compound into a continuous flow process could streamline its production and enable the efficient exploration of reaction parameters. Flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. For instance, the synthesis of N-arylsulfonylindoles can be adapted to flow conditions, potentially leading to higher yields and purity. mdpi.commdpi.com

Automated synthesis platforms, often coupled with computational tools for reaction planning, can accelerate the discovery of new derivatives of this compound with desired properties. By systematically varying the substituents on the indole or the arylsulfonyl ring, large libraries of compounds can be generated and screened for biological activity or material properties.

Table 2: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Advantages | Potential Application |

|---|---|---|

| Flow Chemistry | Precise control of temperature, pressure, and reaction time; enhanced safety for hazardous reactions. | Scalable and safe synthesis of the title compound and its derivatives. |

| Automated Synthesis | High-throughput screening of reaction conditions and diversification of molecular structures. | Rapid generation of a library of analogs for drug discovery or materials science. |

Application in Advanced Photonic and Electronic Materials

The combination of an electron-rich indole moiety and an electron-deficient nitro-substituted phenylsulfonyl group suggests that this compound may possess interesting photophysical and electronic properties. Nitroaromatic compounds are known for their electron-accepting capabilities and have been studied for their optical properties. researchgate.net The indole nucleus, on the other hand, is a well-known fluorophore.

Future research could investigate the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors. The intramolecular charge transfer (ICT) character, arising from the electronic communication between the indole donor and the nitroaryl acceptor, could lead to tunable emission properties. The presence of the chloro and sulfonyl groups can also influence the electronic structure and intermolecular packing, which are crucial for charge transport in organic electronic devices.

Table 3: Potential Photonic and Electronic Applications

| Application Area | Relevant Property | Rationale |

|---|---|---|

| Organic Electronics | Charge transport characteristics | Potential for use as an electron-transport or hole-transport material. |

| Fluorescent Sensing | Sensitivity of fluorescence to the chemical environment | The nitroaromatic moiety could act as a quencher or modulator of the indole fluorescence in the presence of specific analytes. |

Theoretical Prediction of Novel Reactivity and Physicochemical Attributes

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules before their synthesis and experimental characterization. Density Functional Theory (DFT) and other quantum chemical methods can be employed to gain insights into the electronic structure, molecular orbitals, and potential energy surfaces of this compound.

Theoretical studies can predict key physicochemical attributes such as the HOMO-LUMO gap, which is related to the electronic absorption and emission properties. nih.gov Calculations can also elucidate the preferred sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. For instance, the calculated bond dissociation energies can help in predicting the stability and potential reaction pathways of the molecule.

Furthermore, computational modeling can be used to screen for potential biological targets by simulating the docking of the compound into the active sites of various proteins. Such in silico studies can prioritize synthetic efforts towards derivatives with a higher probability of exhibiting desired biological activities.

Table 4: Predicted Physicochemical Attributes (Hypothetical)

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| HOMO-LUMO Gap | Relatively small | Potential for visible light absorption and interesting electronic properties. |

| Dipole Moment | Significant | Likely to exhibit polarity-dependent solubility and intermolecular interactions. |

| Most Labile Bond | N-S bond | Potential for cleavage under specific reaction conditions, enabling further functionalization. |

Note: The values in this table are hypothetical and would need to be confirmed by computational studies.

Q & A

Q. What are the optimal synthetic routes for preparing 1-((5-Chloro-2-nitrophenyl)sulfonyl)-1H-indole?

The synthesis typically involves sulfonation of the indole core. A validated method involves deprotonation of the indole nitrogen using a strong base (e.g., NaH) followed by reaction with a sulfonyl chloride derivative. For example, 5-chloroindole derivatives can be sulfonated using 5-chloro-2-nitrobenzenesulfonyl chloride under anhydrous conditions in THF or DMF at 0–5°C to prevent side reactions. Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate the product .

Q. How can the purity and structural integrity of the synthesized compound be verified?

Combined analytical techniques are essential:

- 1H/13C NMR : Confirm the presence of the sulfonyl group (characteristic downfield shifts for aromatic protons adjacent to the sulfonyl moiety) and nitro group (electron-withdrawing effects).

- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z).

- TLC : Monitor reaction progress using a polar solvent system (e.g., 70:30 ethyl acetate:hexane) .

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm regiochemistry .

Advanced Research Questions

Q. What strategies address challenges in regioselective sulfonation of the indole core?

The indole’s C-3 position is inherently reactive, but sulfonation at N-1 requires precise control:

- Deprotonation : Use NaH or LDA to selectively deprotonate the N-H bond, favoring sulfonyl group attachment at N-1 over electrophilic substitution at C-3 .

- Steric directing groups : Introduce temporary protecting groups (e.g., SEM or Boc) at C-3 to block undesired reactivity .

- Low-temperature conditions : Slow reaction kinetics at 0–5°C reduce side reactions like polysubstitution .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., using MOE or AutoDock) can simulate interactions with target proteins. For example:

- 5-HT6 receptor binding : The sulfonyl group may form hydrogen bonds with Ser193 or Lys170 in the receptor’s binding pocket, while the nitro group enhances electron-deficient π-π stacking with aromatic residues.

- Free energy calculations (MM/PBSA) : Estimate binding affinity differences between derivatives .

Q. What contradictions exist in reported biological data for sulfonated indoles, and how can they be resolved?

Discrepancies in IC50 values for 5-HT6 receptor ligands may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or radioligand concentrations.

- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid artifacts.

- Metabolic instability : Incorporate stability studies (e.g., liver microsome assays) to distinguish true activity from compound degradation .

Q. How can SAR studies optimize this compound for neurodegenerative disease targets?

Key structural modifications include:

- Nitro group replacement : Substitute with CF3 or CN to reduce toxicity while maintaining electron-withdrawing effects.

- Sulfonyl linker variation : Test methylsulfonyl vs. phenylsulfonyl for improved blood-brain barrier penetration.

- Indole substitution : Introduce halogens (e.g., F, Br) at C-5 to modulate lipophilicity (logP) .

Methodological Notes

- Synthetic scalability : highlights industrial-scale sulfonation methods (e.g., continuous flow reactors) adaptable for lab-scale optimization.

- Safety : Nitro-containing compounds require handling in fume hoods due to potential mutagenicity .